molecular formula C18H20N2O2 B384499 1-(2-Ethoxyethyl)-2-(4-methoxyphenyl)benzimidazole CAS No. 488101-45-7

1-(2-Ethoxyethyl)-2-(4-methoxyphenyl)benzimidazole

Cat. No.: B384499
CAS No.: 488101-45-7
M. Wt: 296.4g/mol
InChI Key: NBCURTAYHLMSQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethoxyethyl)-2-(4-methoxyphenyl)benzimidazole is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

The synthesis of 1-(2-Ethoxyethyl)-2-(4-methoxyphenyl)benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the condensation of o-phenylenediamine with 4-methoxybenzaldehyde, followed by alkylation with 2-ethoxyethyl bromide. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Ethoxyethyl)-2-(4-methoxyphenyl)benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(2-Ethoxyethyl)-2-(4-methoxyphenyl)benzimidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound exhibits biological activity, making it a candidate for studies in pharmacology and toxicology.

    Medicine: Research has explored its potential as an antimicrobial, antifungal, and anticancer agent.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyethyl)-2-(4-methoxyphenyl)benzimidazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

1-(2-Ethoxyethyl)-2-(4-methoxyphenyl)benzimidazole can be compared with other benzimidazole derivatives, such as:

    1-(2-Hydroxyethyl)-2-(4-methoxyphenyl)benzimidazole: Similar structure but with a hydroxyethyl group, which may alter its solubility and reactivity.

    1-(2-Ethoxyethyl)-2-(4-chlorophenyl)benzimidazole: Contains a chlorophenyl group, which can affect its biological activity and chemical properties.

    1-(2-Ethoxyethyl)-2-(4-nitrophenyl)benzimidazole:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-ethoxyethyl)-2-(4-methoxyphenyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-22-13-12-20-17-7-5-4-6-16(17)19-18(20)14-8-10-15(21-2)11-9-14/h4-11H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCURTAYHLMSQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.